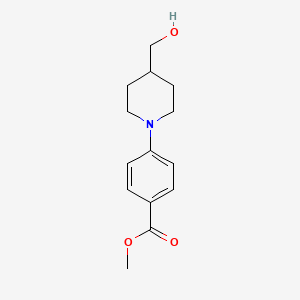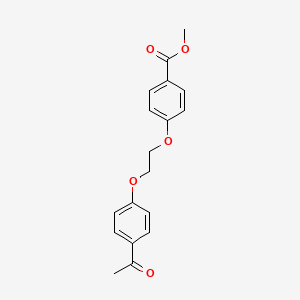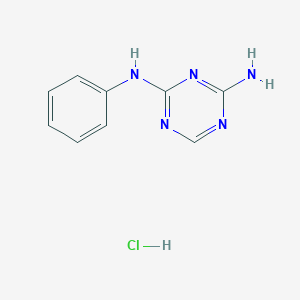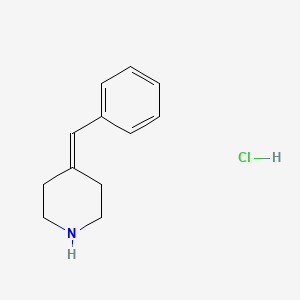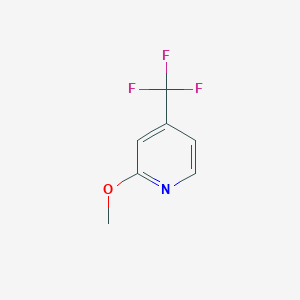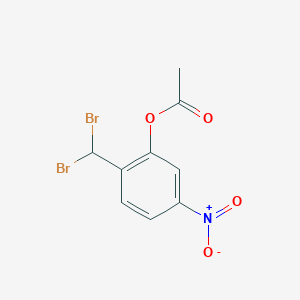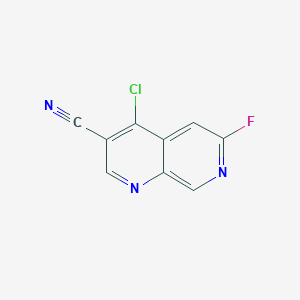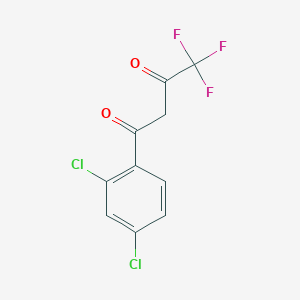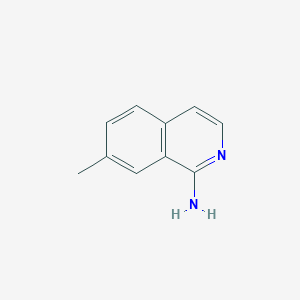
7-Methylisoquinolin-1-amine
Descripción general
Descripción
7-Methylisoquinolin-1-amine is a chemical compound with the CAS Number: 950768-74-8 . It has a molecular weight of 158.2 and its IUPAC name is 7-methyl-1-isoquinolinamine . It is usually stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 7-Methylisoquinolin-1-amine is1S/C10H10N2/c1-7-2-3-8-4-5-12-10(11)9(8)6-7/h2-6H,1H3,(H2,11,12) . This indicates that the molecule consists of 10 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms. Physical And Chemical Properties Analysis
7-Methylisoquinolin-1-amine is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Alkaloid Production
7-Methylisoquinolin-1-amine is a key component in the synthesis of highly-substituted isoquinolines, which are crucial in natural product syntheses and drug development. For example, a novel method for introducing a methyl group at C1 of isoquinolines was developed, exemplified by the synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline (Melzer, Felber, & Bracher, 2018).
Pharmacological Properties
Isoquinolines, including derivatives of 7-Methylisoquinolin-1-amine, have been studied for their pharmacological properties. Some isoquinolines demonstrate pressor activity, which is associated with secondary amines and influenced by hydroxy groups, whereas depressor activity is linked with tertiary amines (Fassett & Hjort, 1938).
Neurochemical Research
Research has identified tetrahydroisoquinoline and 1-methyl-tetrahydroisoquinoline as endogenous amines in rat brains, suggesting their potential roles in neurological conditions like parkinsonism (Kohno, Ohta, & Hirobe, 1986).
Antidepressant Properties
Certain isoquinoline derivatives exhibit antidepressant-like actions in rodents, with their effects mediated through the modulation of glutamatergic/GABAergic systems (Pesarico, Rosa, Stangherlin, Mantovani, Zeni, & Nogueira, 2017).
Anti-Cancer Activity
7-Aminoisoquinoline-5,8-quinone derivatives, related to 7-Methylisoquinolin-1-amine, show promising antitumor properties on cancer cell lines, with their activity correlating with redox properties and lipophilicity (Valderrama, Ibacache, Arancibia, Rodríguez, & Theoduloz, 2009).
Safety and Hazards
The safety information for 7-Methylisoquinolin-1-amine includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Direcciones Futuras
While specific future directions for 7-Methylisoquinolin-1-amine are not mentioned in the search results, therapeutic peptides are a unique class of pharmaceutical agents that have seen great progress in recent years . As 7-Methylisoquinolin-1-amine is an amine, it could potentially be incorporated into therapeutic peptides, opening up new avenues for research and development.
Propiedades
IUPAC Name |
7-methylisoquinolin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-2-3-8-4-5-12-10(11)9(8)6-7/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBRMVWSLWTZRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595858 | |
| Record name | 7-Methylisoquinolin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylisoquinolin-1-amine | |
CAS RN |
950768-74-8 | |
| Record name | 7-Methylisoquinolin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



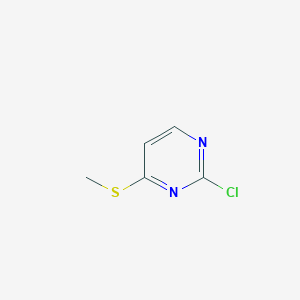

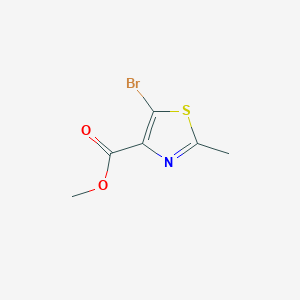


![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1358247.png)
